molecular formula C6H9N3O2 B14378177 N-hydroxy-3-(1H-imidazol-5-yl)propanamide CAS No. 88368-68-7

N-hydroxy-3-(1H-imidazol-5-yl)propanamide

Cat. No.: B14378177
CAS No.: 88368-68-7
M. Wt: 155.15 g/mol
InChI Key: QHUTWNPVJRZPEY-UHFFFAOYSA-N
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Description

N-hydroxy-3-(1H-imidazol-5-yl)propanamide is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-3-(1H-imidazol-5-yl)propanamide can be achieved through several methods. One common approach involves the reaction of an imidazole derivative with a suitable hydroxylamine derivative under controlled conditions. The reaction typically requires a catalyst and may involve steps such as cyclization and dehydration .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-3-(1H-imidazol-5-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-hydroxy-3-(1H-imidazol-5-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-hydroxy-3-(1H-imidazol-5-yl)propanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-hydroxy-3-(1H-imidazol-5-yl)propanamide is unique due to the presence of the hydroxyl group and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications .

Properties

CAS No.

88368-68-7

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

N-hydroxy-3-(1H-imidazol-5-yl)propanamide

InChI

InChI=1S/C6H9N3O2/c10-6(9-11)2-1-5-3-7-4-8-5/h3-4,11H,1-2H2,(H,7,8)(H,9,10)

InChI Key

QHUTWNPVJRZPEY-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CCC(=O)NO

Origin of Product

United States

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